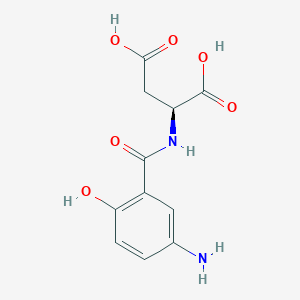
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- is a derivative of L-aspartic acid, an important amino acid in the biosynthesis of proteins. This compound is characterized by the presence of an amino group and a hydroxybenzoyl group attached to the aspartic acid backbone. It is a key intermediate in the development of pharmaceuticals and nutraceuticals due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- typically involves the use of biocatalytic enantioselective hydroamination. This method employs ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. The reaction involves the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-arylalkyl-substituted L-aspartic acids with high enantiopurity (greater than 99% ee) and good isolated yield (up to 79%) .
Industrial Production Methods
Industrial production of this compound often relies on the same biocatalytic methods due to their efficiency and environmental friendliness. The use of carbon-nitrogen lyases such as aspartate ammonia lyase (DAL) and 3-methylaspartate ammonia lyase (MAL) has been well-documented in the enantioselective hydroamination of fumaric acid to produce N-substituted L-aspartic acids .
化学反应分析
Types of Reactions
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure high yields and purity .
Major Products
The major products formed from these reactions include various derivatives of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)-, which are used in the synthesis of pharmaceuticals and other bioactive compounds .
科学研究应用
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is a key intermediate in the development of drugs with potent biological activities.
Industry: It is used in the production of food additives and nutraceuticals.
作用机制
The mechanism of action of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of bioactive compounds that exert their effects through different biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
N-Substituted L-aspartic acids: These compounds share a similar structure but differ in the nature of the substituent groups attached to the aspartic acid backbone.
L-Aspartic acid derivatives: These include various derivatives of L-aspartic acid with different functional groups attached.
Uniqueness
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high enantiopurity and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
202981-19-9 |
|---|---|
分子式 |
C11H12N2O6 |
分子量 |
268.22 g/mol |
IUPAC 名称 |
(2S)-2-[(5-amino-2-hydroxybenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C11H12N2O6/c12-5-1-2-8(14)6(3-5)10(17)13-7(11(18)19)4-9(15)16/h1-3,7,14H,4,12H2,(H,13,17)(H,15,16)(H,18,19)/t7-/m0/s1 |
InChI 键 |
CRLOBZOULVWQSR-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C=C1N)C(=O)N[C@@H](CC(=O)O)C(=O)O)O |
规范 SMILES |
C1=CC(=C(C=C1N)C(=O)NC(CC(=O)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)


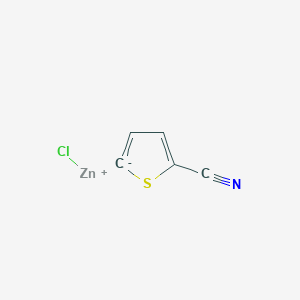
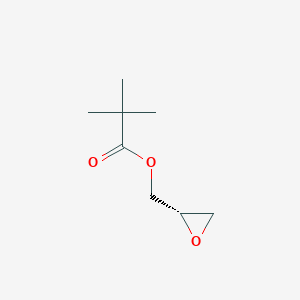
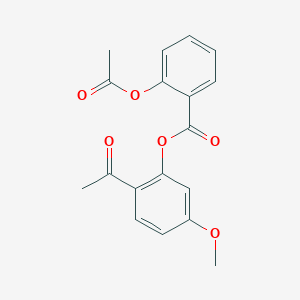

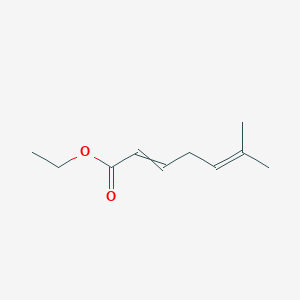
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
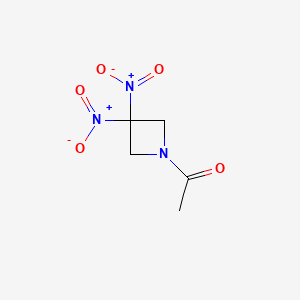
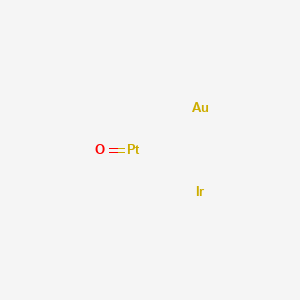
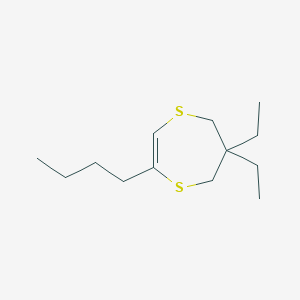
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
